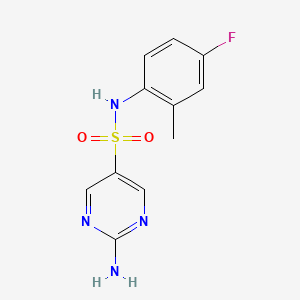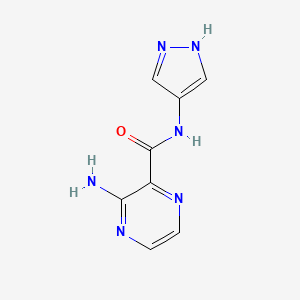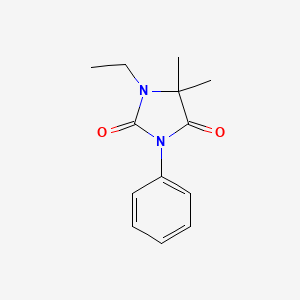
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-06463922, and it has been extensively studied for its therapeutic potential in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves the inhibition of FAK activity. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, including those involved in cell growth, proliferation, and survival. In cancer cells, FAK is overexpressed and contributes to cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide leads to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits FAK activity, leading to the suppression of cancer cell growth and metastasis. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to reduce fibrosis in animal models of pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is its potential therapeutic applications in cancer treatment and other diseases. This compound has been extensively studied in preclinical models, and its efficacy and safety have been demonstrated. One of the limitations of this compound is its potential toxicity, which needs to be further investigated in clinical trials.
Future Directions
There are several future directions for the study of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide. One direction is the investigation of its potential applications in combination therapy with other cancer drugs. Another direction is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves several chemical reactions. The starting materials for the synthesis are 4-fluoro-2-methylbenzoic acid and 2-amino-5-nitropyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 4-fluoro-2-methyl-5-nitrobenzoic acid. This intermediate product is then reduced using a reducing agent to form 4-fluoro-2-methyl-5-aminobenzoic acid. The final step involves the reaction of 4-fluoro-2-methyl-5-aminobenzoic acid with sulfonamide to form 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide.
Scientific Research Applications
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of an enzyme called focal adhesion kinase (FAK), which plays a crucial role in cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to reduce cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis.
properties
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c1-7-4-8(12)2-3-10(7)16-19(17,18)9-5-14-11(13)15-6-9/h2-6,16H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNNWLJCDEYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-fluoro-2-methylphenyl)-5-pyrimidinesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)



![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)